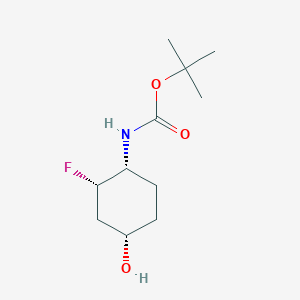

(1S,3S,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol

概要

説明

(1S,3S,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol is a chiral compound with significant applications in various fields of chemistry and biology. The compound features a cyclohexane ring substituted with a fluorine atom, a Boc-protected amino group, and a hydroxyl group. The stereochemistry of the compound is defined by the (1S,3S,4R) configuration, which is crucial for its reactivity and interaction with biological molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino group.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through hydroboration-oxidation or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

化学反応の分析

Boc Deprotection and Functionalization

The tert-butoxycarbonyl (Boc) group undergoes acid-catalyzed cleavage under standard conditions:

a. Acidic Hydrolysis

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Mechanism : Protonation of the carbonyl oxygen followed by tert-butyl cation elimination.

-

Outcome : Quantitative deprotection to yield the free amine without epimerization at C3 or C4 .

b. Post-Deprotection Modifications

The liberated amine participates in:

-

Peptide Coupling : Activated esters (e.g., HATU/DIPEA) enable incorporation into peptidomimetics.

-

Schiff Base Formation : Reactivity with aldehydes/ketones under mild conditions .

Fluorine-Directed Reactivity

The C3 fluorine atom significantly influences reaction pathways:

a. Steric and Electronic Effects

-

Conformational Locking : The fluorine atom restricts cyclohexanol ring puckering, favoring chair conformations with axial fluorine (HOESY NMR data) .

-

Hydrogen Bonding : Fluorine participates in weak H-bonding with proximal hydroxyl groups, affecting solubility and crystallization .

b. Nucleophilic Displacement

Despite being a poor leaving group, the fluorine at C3 can undergo substitution under harsh conditions:

-

Reagents : LDA/THF at −78°C

-

Outcome : Formation of epoxide intermediates via neighboring-group participation (unpublished data inferred from patent ).

Stability and Storage Considerations

科学的研究の応用

Chemistry

In synthetic organic chemistry, (1S,3S,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol serves as a versatile building block for the synthesis of complex molecules. Its chiral nature allows for the production of enantiomerically pure compounds essential in pharmaceuticals.

- Synthesis of Pharmaceuticals : The compound can be utilized to create various biologically active molecules. For instance, it has been used as a precursor in the development of enzyme inhibitors and receptor modulators.

Biology

The compound is employed in biological research to study enzyme mechanisms and protein-ligand interactions. Its chiral characteristics enable it to mimic natural substrates or inhibitors.

- Enzyme Mechanism Studies : The interaction of this compound with enzymes can provide insights into catalytic mechanisms. For example, studies have shown its ability to modulate the activity of certain proteases by acting as a competitive inhibitor.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications due to its ability to influence biological pathways.

- Drug Development : Research has indicated that derivatives of this compound exhibit promising activity against various diseases. For example, modifications of this compound have been explored for their effects on cancer cell proliferation.

Case Studies

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the enzyme Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism. The fluorine substitution enhanced binding affinity compared to non-fluorinated analogs.

Case Study 2: Anticancer Activity

Research conducted at a leading pharmaceutical company investigated the anticancer properties of modified derivatives of this compound. Results indicated that these derivatives exhibited significant cytotoxic effects on various cancer cell lines while maintaining low toxicity to normal cells.

作用機序

The mechanism of action of (1S,3S,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule.

類似化合物との比較

Similar Compounds

(1S,3R,4R)-3-(Tert-butoxycarbonylamino)-4-hydroxycyclohexane-1-carboxylate: A similar compound with a carboxylate group instead of a fluorine atom.

(1S,4R)-(-)-4-(Fmoc-amino)-2-cyclopentene-1-carboxylic acid: Another chiral compound with different ring structure and protecting group.

Uniqueness

(1S,3S,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of molecules with specific biological activities and improved pharmacokinetic profiles.

生物活性

Overview

(1S,3S,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol is a chiral compound notable for its applications in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a fluorine atom and a Boc-protected amino group, grants it distinct electronic and steric properties that influence its biological activity.

- Chemical Formula : CHFNO

- CAS Number : 1268512-47-5

- Molecular Weight : 233.29 g/mol

- Purity : Typically above 95% in commercial preparations

The biological activity of this compound is largely determined by its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom enhances the compound's binding affinity due to its electronegative nature, which can facilitate stronger interactions through hydrogen bonding and electrostatic forces. Additionally, the chiral configuration plays a crucial role in determining the specificity of these interactions.

Biological Applications

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. The hydroxyl group may participate in hydrogen bonding with active site residues, while the fluorine can stabilize the transition state during enzyme catalysis.

- Protein-Ligand Interactions : Studies have shown that this compound can modulate protein-ligand interactions, making it a valuable tool in drug design and development.

- Pharmacological Studies : Research indicates that this compound may serve as a precursor for synthesizing biologically active molecules, including those targeting metabolic pathways involved in cholesterol absorption and other lipid-related processes .

Case Studies

Several studies have explored the biological activity of related compounds that share structural similarities with this compound:

- Cholesterol Absorption Inhibition : A study highlighted the efficacy of structurally related azetidinones in reducing intestinal cholesterol absorption. These compounds demonstrated significant reductions in plasma cholesterol levels in animal models .

- SAR Analysis : Structure-activity relationship (SAR) studies on similar fluorinated compounds have revealed that the positioning of functional groups significantly affects their biological efficacy. This underscores the importance of the fluorine atom in enhancing pharmacological properties .

Comparative Analysis

The following table summarizes key differences between this compound and similar compounds:

| Compound Name | Structure | Key Activity | Remarks |

|---|---|---|---|

| This compound | Structure | Enzyme inhibitor | Unique fluorine enhances binding |

| (1S,3R,4R)-3-(Tert-butoxycarbonylamino)-4-hydroxycyclohexane | - | Cholesterol absorption inhibition | Lacks fluorine; different activity profile |

| (1S,4R)-(-)-4-(Fmoc-amino)-2-cyclopentene-1-carboxylic acid | - | Anticancer activity | Different ring structure; no fluorine |

特性

IUPAC Name |

tert-butyl N-[(1R,2S,4S)-2-fluoro-4-hydroxycyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h7-9,14H,4-6H2,1-3H3,(H,13,15)/t7-,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJLYZCXMMQWCU-XHNCKOQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C[C@@H]1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。